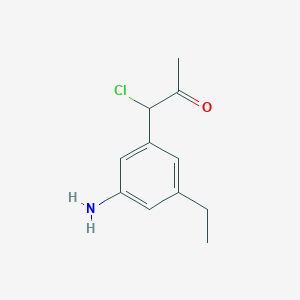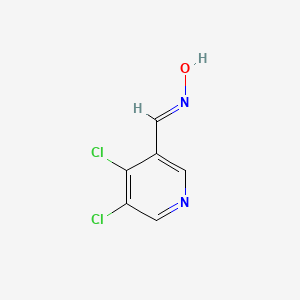
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the amino and cyanomethyl groups. The tert-butyl group is often introduced as a protecting group to enhance the stability of the compound during the synthesis process. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like tert-butyl chloroformate .
Analyse Des Réactions Chimiques
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Applications De Recherche Scientifique
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and cyanomethyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(methylamino)azepane-1-carboxylate: This compound has a methylamino group instead of a cyanomethyl group, which may affect its reactivity and applications.
tert-Butyl 3-(dibenzylamino)azepane-1-carboxylate:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which provides different steric and electronic characteristics compared to the azepane derivative.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Propriétés
Formule moléculaire |
C13H23N3O2 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-9-5-4-6-13(15,10-16)7-8-14/h4-7,9-10,15H2,1-3H3 |
Clé InChI |
XOSSVDAKFZFMMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)













